(Bromomethyl)(trifluoro)silane
CAS No.: 68998-51-6
Cat. No.: VC20611582
Molecular Formula: CH2BrF3Si
Molecular Weight: 179.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68998-51-6 |
|---|---|
| Molecular Formula | CH2BrF3Si |
| Molecular Weight | 179.01 g/mol |
| IUPAC Name | bromomethyl(trifluoro)silane |
| Standard InChI | InChI=1S/CH2BrF3Si/c2-1-6(3,4)5/h1H2 |
| Standard InChI Key | BIBLIUDDEPKERO-UHFFFAOYSA-N |
| Canonical SMILES | C([Si](F)(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (bromomethyl)(trifluoro)silane consists of a silicon atom bonded to three fluorine atoms and a bromomethyl group. The Si-F bonds contribute to its high thermal stability and low polarizability, while the Si-C-Br moiety introduces reactivity toward nucleophilic substitution. X-ray crystallographic studies of analogous compounds, such as (bromodifluoromethyl)trimethylsilane, reveal a tetrahedral geometry around the silicon atom, with bond lengths of approximately 1.84 Å for Si-F and 1.93 Å for Si-C .
Table 1: Physicochemical Properties of (Bromomethyl)(trifluoro)silane and Related Compounds
The compound’s high vapor pressure necessitates careful handling under inert atmospheres, as exposure to moisture or oxygen may lead to hydrolysis or oxidation.
Synthesis and Manufacturing
Key Reaction Steps:
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Metallic Potassium Activation:
Metallic potassium reacts with styrene and hexamethyldisiloxane in toluene at 50–70°C to form a reactive intermediate . -
Halogenation:
Trimethylchlorosilane and fluoroform are introduced at cryogenic temperatures, facilitating Si-F and Si-C bond formation .
Challenges in Synthesis
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Side Reactions: Competing pathways, such as the formation of disiloxane byproducts, require precise stoichiometric control .
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Temperature Sensitivity: Exothermic reactions during fluoroform addition necessitate strict thermal management to prevent decomposition .
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromomethyl group undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example, reaction with hexamethylphosphoramide (HMPA) generates difluorocarbene (CF2) and a silyl-capped HMPA cation . Quantum chemical calculations confirm that HMPA lowers the transition state energy for Si-Br bond cleavage, enabling carbene release .
Metal-Mediated Coupling
In cross-coupling reactions, (bromomethyl)(trifluoro)silane acts as a silicon electrophile. Palladium-catalyzed couplings with arylboronic acids yield aryltrifluorosilanes, which are valuable in photolithography .
Applications in Organic Synthesis
Difluorocarbene Generation
The compound’s decomposition in the presence of Lewis bases like HMPA provides a reliable route to difluorocarbene, a precursor for fluorinated cyclopropanes and heterocycles .
Silicon-Based Polymerization
As a monomer, it contributes to the synthesis of fluorosilicone polymers with enhanced thermal and chemical resistance compared to traditional polydimethylsiloxanes .
Catalysis
The trifluorosilyl group stabilizes transition states in asymmetric catalysis, improving enantioselectivity in aldol and Mannich reactions .
Comparative Analysis with Related Silanes
Table 2: Reactivity Comparison of Halogenated Silanes
| Compound | Reactivity with HMPA | Thermal Stability (°C) | Application Scope |
|---|---|---|---|
| (Bromomethyl)(trifluoro)silane | High (CF2 release) | 150–200 | Carbene chemistry |
| Bromotrimethylsilane | Moderate (Si-Br retention) | 100–150 | Silylation of alcohols |
| Trichlorosilane | Low | 200–250 | Solar-grade silicon |
The trifluorosilyl group’s electronegativity enhances Lewis acidity, making (bromomethyl)(trifluoro)silane more reactive toward nucleophiles than its chlorinated or methylated counterparts .
Future Research Directions
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Green Synthesis: Developing solvent-free or catalytic methods to reduce reliance on metallic potassium .
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Biomedical Applications: Exploring fluorosilicone-based drug delivery systems leveraging Si-F hydrophobicity .
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Advanced Materials: Incorporating the compound into MOFs (metal-organic frameworks) for gas storage .
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